molecular formula C6H10O B6166978 2,4-dimethylcyclobutan-1-one CAS No. 43042-67-7

2,4-dimethylcyclobutan-1-one

Cat. No.: B6166978
CAS No.: 43042-67-7
M. Wt: 98.14 g/mol
InChI Key: DJYHNXPUOPESJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dimethylcyclobutan-1-one is an organic compound belonging to the class of cyclobutanones. Cyclobutanones are characterized by a four-membered ring structure containing a ketone functional group. This compound is notable for its unique structural features, which include two methyl groups attached to the second and fourth carbon atoms of the cyclobutane ring. The presence of these methyl groups influences the compound’s chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Dimethylcyclobutan-1-one can be synthesized through various methods, with the [2+2] cycloaddition reaction being one of the most common approaches. This reaction involves the combination of two alkenes or an alkene and a ketone under specific conditions to form the cyclobutane ring. The reaction typically requires the presence of a catalyst, such as a metal complex, and is conducted under controlled temperature and pressure conditions .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of advanced catalytic systems to enhance yield and selectivity. The process often includes steps such as purification and isolation to obtain the compound in its pure form. Industrial methods prioritize efficiency and scalability to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dimethylcyclobutan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group into an alcohol, resulting in the formation of 2,4-dimethylcyclobutan-1-ol.

    Substitution: The methyl groups and the ketone functional group can participate in substitution reactions, leading to the formation of different substituted cyclobutanones.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2,4-Dimethylcyclobutan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,4-dimethylcyclobutan-1-one exerts its effects involves interactions with various molecular targets. The ketone functional group can participate in nucleophilic addition reactions, while the methyl groups influence the compound’s steric and electronic properties. These interactions can affect the compound’s reactivity and its ability to form specific products in chemical reactions .

Comparison with Similar Compounds

    Cyclobutanone: The parent compound without methyl substitutions.

    2-Methylcyclobutan-1-one: A similar compound with a single methyl group.

    3,4-Dimethylcyclobutan-1-one: A positional isomer with methyl groups on the third and fourth carbon atoms.

Uniqueness: 2,4-Dimethylcyclobutan-1-one is unique due to the specific positioning of its methyl groups, which influences its chemical behavior and reactivity. This structural feature distinguishes it from other cyclobutanones and affects its applications in various fields .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 2,4-dimethylcyclobutan-1-one can be achieved through a multi-step process involving the conversion of starting materials to intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "2-methyl-1,3-butadiene", "methyl vinyl ketone", "sodium borohydride", "acetic acid", "sodium hydroxide", "hydrochloric acid", "sodium sulfate", "magnesium sulfate", "ethyl acetate", "hexane" ], "Reaction": [ "Step 1: 2-methyl-1,3-butadiene is reacted with methyl vinyl ketone in the presence of sodium borohydride to yield 2-methyl-4-(1-methylethenyl)cyclohexanone.", "Step 2: The intermediate compound from step 1 is then treated with acetic acid and sodium hydroxide to undergo a Claisen rearrangement, forming 2,4-dimethylcyclohexanone.", "Step 3: The product from step 2 is then subjected to a Wolff-Kishner reduction using hydrazine and potassium hydroxide to yield 2,4-dimethylcyclohexanol.", "Step 4: The intermediate compound from step 3 is then oxidized using Jones reagent (chromic acid) to form 2,4-dimethylcyclobutanone.", "Step 5: The final step involves the treatment of 2,4-dimethylcyclobutanone with hydrochloric acid and sodium sulfate to yield the desired product, 2,4-dimethylcyclobutan-1-one.", "The reaction mixture is then extracted with ethyl acetate and the organic layer is washed with water and dried over magnesium sulfate. The solvent is then removed under reduced pressure and the product is purified by column chromatography using a mixture of ethyl acetate and hexane as the eluent." ] }

CAS No.

43042-67-7

Molecular Formula

C6H10O

Molecular Weight

98.14 g/mol

IUPAC Name

2,4-dimethylcyclobutan-1-one

InChI

InChI=1S/C6H10O/c1-4-3-5(2)6(4)7/h4-5H,3H2,1-2H3

InChI Key

DJYHNXPUOPESJN-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C1=O)C

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.